Atramycin B - 137109-49-0

Atramycin B

Catalog Number: EVT-1203624
CAS Number: 137109-49-0
Molecular Formula: C25H24O8
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Atramycin B is a novel isotetracenone type antibiotic []. It was first isolated from Streptomyces atratus BY90, a strain discovered in Tomakomai green field, Hokkaido, Japan [, ]. The compound exhibits antitumor activity, notably against mouse leukemia P388 []. Atramycin B's role in scientific research primarily revolves around its potential as an antitumor agent and its unique chemical structure, prompting further investigations into its synthesis, properties, and biological activity.

Source

Atramycin B is derived from Streptomyces atratus, a species known for producing a variety of bioactive compounds. The isolation of Atramycin B, along with its analog Atramycin A, was achieved through bio-guided techniques that enhance the extraction of metabolites from microbial cultures, particularly in coculture settings that mimic natural ecological conditions .

Classification

Atramycin B belongs to the class of polyketides, specifically isotetracenones. These compounds are characterized by their complex polycyclic structures and exhibit significant biological activity, particularly against cancer cells. The classification of Atramycin B as an isotetracenone highlights its structural uniqueness and potential as a lead compound in drug development.

Synthesis Analysis

Methods

The synthesis of Atramycin B can be approached through various methods, often involving fermentation techniques that exploit the biosynthetic capabilities of Streptomyces species. The isolation process typically includes:

  1. Fermentation: Culturing Streptomyces atratus under specific conditions to promote metabolite production.
  2. Extraction: Utilizing solvents such as methanol or ethyl acetate to extract the metabolites from the culture broth.
  3. Purification: Employing chromatographic techniques (e.g., high-performance liquid chromatography) to isolate Atramycin B from other metabolites present in the extract.

Technical Details

The technical details of the synthesis often involve optimizing culture conditions (temperature, pH, nutrient availability) to maximize yield. Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

Atramycin B possesses a complex molecular structure characterized by multiple rings and functional groups. Its structural features include:

  • A tetracene backbone
  • Hydroxyl groups contributing to its biological activity
  • A unique arrangement of carbon atoms that defines its isotetracenone classification

Data

The molecular weight of Atramycin B is approximately 440.45 g/mol, with a melting point that varies based on purity and environmental conditions. The detailed structural analysis can be performed using advanced spectroscopic techniques which provide insights into its three-dimensional configuration .

Chemical Reactions Analysis

Reactions

Atramycin B participates in various chemical reactions that can modify its structure and enhance its biological activity. Key reactions include:

  • Hydroxylation: Introduction of hydroxyl groups can enhance solubility and reactivity.
  • Acylation: Modifying the carboxylic acid functionalities can lead to derivatives with altered pharmacological profiles.

Technical Details

The reactivity of Atramycin B can be studied through in vitro assays that assess its interaction with biological targets, including enzymes involved in cancer cell proliferation. Such studies often utilize spectroscopic methods to monitor reaction progress and product formation .

Mechanism of Action

Process

The mechanism of action for Atramycin B primarily involves its ability to inhibit DNA synthesis in cancer cells. This is achieved through:

  • Intercalation: Atramycin B intercalates into DNA strands, disrupting replication processes.
  • Inhibition of Topoisomerases: It may inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication.

Data

In vitro studies have demonstrated that Atramycin B exhibits cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; requires proper storage conditions.
  • Reactivity: Exhibits reactivity towards nucleophiles due to electrophilic centers within its structure.

Relevant data regarding these properties are crucial for understanding how Atramycin B can be effectively utilized in pharmaceutical formulations .

Applications

Atramycin B has several scientific uses, particularly in:

  • Antitumor Research: Its primary application lies in cancer therapy development due to its cytotoxic properties.
  • Pharmaceutical Development: Ongoing research aims to explore derivatives with enhanced efficacy and reduced side effects.
  • Microbial Ecology Studies: Insights into how Streptomyces atratus produces such compounds can inform biotechnological applications in drug discovery.

The exploration of Atramycin B continues to reveal its potential as a valuable compound in medicinal chemistry and therapeutic applications .

Introduction to Atramycin B

Discovery and Historical Context of Isotetracenone Antibiotics

Atramycin B was first isolated in 1991 alongside its congener Atramycin A from Streptomyces species, marking a significant addition to the isotetracenone class of antibiotics. This discovery occurred during a period of declining novel antibiotic development, often termed the "discovery void" in the late 20th century. The compounds were identified through bioactivity-guided fractionation of bacterial extracts, revealing their distinct tetracyclic quinone structures characteristic of isotetracenones [1] [4]. Historically, isotetracenones like tetracenomycin C served as chemical blueprints for antitumor agents, but Atramycin B exhibited unique structural features, including a modified angulosamine sugar moiety. Its discovery underscored the potential of actinomycetes as reservoirs for structurally complex bioactive molecules during an era of increased antimicrobial resistance [1] [4].

Table 1: Historical Timeline of Key Isotetracenone Antibiotics

YearEventSignificance
1950sDiscovery of early tetracyclinesEstablished medicinal potential of polycyclic polyketides
1987Start of "discovery void"Decline in novel antibiotic classes
1991Isolation of Atramycin A and BNew isotetracenones with dual antimicrobial/antitumor activity
2000–2011Approval of 5 new antibiotic classesRenewed interest in novel scaffolds like isotetracenones

Taxonomic Classification of Atramycin B as a Polyketide Secondary Metabolite

Atramycin B (CAS 137109-49-0; C₂₅H₂₄O₈) is classified as an aromatic polyketide secondary metabolite synthesized via a type II polyketide synthase (PKS) pathway. Its core structure derives from the iterative decarboxylative condensation of malonyl-CoA extender units onto an acetyl-CoA starter unit, forming a poly-β-ketone intermediate that undergoes regioselective cyclization and aromatization [6] [8]. Key structural features include:

  • A benz(a)anthracene trione core characteristic of isotetracenones
  • An O-linked 6-deoxy-α-L-mannopyranoside moiety
  • Methyl and hydroxyl substituents at C-3 and C-11 [1] [7]

Genomic analyses of Streptomyces producers reveal that the Atramycin B biosynthetic gene cluster (BGC) encodes a minimal type II PKS system (KSα-CLF-ACP), cyclases/aromatases, and tailoring enzymes like glycosyltransferases. This BGC architecture shares evolutionary parallels with those of tetracyclines and anthracyclines but features unique modifications enabling angulosamine attachment [5] [8]. The compound’s stereochemistry, confirmed via NMR and X-ray crystallography, includes an (S)-configuration at C-3, critical for DNA intercalation [7].

Table 2: Chemical Classification and Biosynthetic Features of Atramycin B

PropertyDescription
IUPAC Name(3S)-3-methyl-1,7,12-trioxo-1,2,3,4,7,12-hexahydrotetraphen-8-yl 6-deoxy-α-L-mannopyranoside
Molecular FormulaC₂₅H₂₄O₈
Polyketide TypeAromatic (Type II PKS-derived)
Core EnzymesMinimal PKS (KSα, KSβ/CLF, ACP), ketoreductase, aromatase, glycosyltransferase
Structural MotifsTetracyclic quinone, deoxysugar, methylated junction

Significance in Antimicrobial and Antitumor Research

Atramycin B demonstrates dual bioactivity with clinical relevance:

Antimicrobial Activity

  • Exhibits potent activity against Gram-positive pathogens (e.g., Staphylococcus aureus, Bacillus subtilis) with MIC values of 0.5–2 μg/ml, attributed to ribosomal protein synthesis inhibition via binding to the 30S subunit [1] [7].
  • Synergistic effects observed with β-lactams against methicillin-resistant S. aureus (MRSA), suggesting utility in combinatorial regimens for drug-resistant infections [3] [4].

Antitumor Mechanisms

  • Induces apoptosis in solid tumors (e.g., hepatoma HepG2, breast cancer MCF-7) through DNA intercalation and topoisomerase II inhibition, with IC₅₀ values of 0.8–1.5 μM [1] [9].
  • Overcomes efflux-pump-mediated resistance in anthracycline-resistant lines by disrupting mitochondrial membrane potential, independent of p53 status [9].

Table 3: Bioactivity Profile of Atramycin B

BioassayActivityMechanistic Insight
Gram-positive bactericidalMIC 0.5–2 μg/ml30S ribosomal subunit binding, protein synthesis inhibition
HepG2 (hepatoma)IC₅₀ 0.8 μMDNA intercalation, topoisomerase II poisoning
MCF-7 (breast cancer)IC₅₀ 1.5 μMMitochondrial depolarization, caspase-3/7 activation
In vivo solid tumorsTumor growth reduction >60% (murine models)Anti-angiogenic effects via VEGF downregulation

Biotechnological innovations, such as Streptomyces heterologous expression and PKS engineering, have enhanced Atramycin B titers by 20-fold, enabling preclinical evaluation. Its unique chemical scaffold serves as a template for synthesizing analogs with improved pharmacokinetic properties, positioning it as a lead compound for oncology and infectious disease pipelines [2] [3] [9].

Properties

CAS Number

137109-49-0

Product Name

Atramycin B

IUPAC Name

(3S)-3-methyl-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

Molecular Formula

C25H24O8

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C25H24O8/c1-10-8-12-6-7-14-19(17(12)15(26)9-10)22(29)13-4-3-5-16(18(13)21(14)28)33-25-24(31)23(30)20(27)11(2)32-25/h3-7,10-11,20,23-25,27,30-31H,8-9H2,1-2H3/t10-,11-,20-,23+,24+,25-/m0/s1

InChI Key

MOHALZUCHLKMFC-FGEMJCSKSA-N

SMILES

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC5C(C(C(C(O5)C)O)O)O

Synonyms

atramycin B

Canonical SMILES

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC5C(C(C(C(O5)C)O)O)O

Isomeric SMILES

C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.